Product packaging for His-Ser(Cat. No.:CAS No. 21438-60-8)

His-Ser

Cat. No.: B1267697
CAS No.: 21438-60-8
M. Wt: 242.23 g/mol
InChI Key: KRBMQYPTDYSENE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on His-Ser and its Isomers

Research into simple peptides like this compound and Ser-His gained traction with the exploration of the origins of life and the potential for small molecules to exhibit catalytic activity in the absence of complex enzymes. The imidazole (B134444) group of histidine is known for its role in biological catalysis, often acting as a general base or acid in enzyme active sites, including those of serine proteases. rsc.orgwikipedia.org This inherent catalytic potential of histidine, combined with the nucleophilic hydroxyl group of serine, led researchers to investigate whether simple dipeptides incorporating these residues could possess catalytic properties relevant to prebiotic chemistry.

Early studies explored the possibility that such simple peptides could catalyze fundamental reactions like peptide bond formation and hydrolysis. Ser-His, in particular, was identified as a dipeptide capable of catalyzing the formation of peptide bonds from activated amino acid esters and the oligomerization of nucleotide imidazolides. protobiology.org This discovery positioned Ser-His as a potential model for primitive organocatalysis on the early Earth. protobiology.orgresearchgate.netmdpi.commdpi.comresearchgate.netmdpi.com The recognition of Ser-His's hydrolytic activity further fueled research into its potential as a rudimentary form of serine protease, suggesting an evolutionary link between simple catalytic peptides and modern complex enzymes. usra.edusciengine.comnih.gov

Research has also evolved to investigate the presence and distribution of this compound and Ser-His in biological systems. Studies utilizing advanced analytical techniques like UPLC-MS/MS have revealed that these dipeptides are present in various mammalian organs and biological fluids, often with organ-specific distribution patterns, highlighting their potential, albeit not fully understood, roles as metabolites. mdpi.comnih.gov

Fundamental Significance of the this compound Dipeptide within Biochemical Systems

While the direct, widespread biological function of this compound as a standalone signaling molecule or enzyme is not as extensively characterized as some other dipeptides (like carnosine or anserine), its significance is primarily explored through its relationship with its isomer Ser-His and their constituent amino acids.

The amino acids histidine and serine are crucial for protein structure and function. Histidine's imidazole ring plays vital roles in metal ion binding, enzyme catalysis, and proton shuttling. rsc.orgwikipedia.org Serine is involved in phosphorylation, a key post-translational modification, and serves as a precursor for other metabolites. rsc.orgwikipedia.org The combination of these amino acids in a dipeptide form suggests potential, though perhaps localized or transient, biochemical roles.

Academic research has indicated that Ser-His can exhibit catalytic activity, including the cleavage of proteins and nucleic acids and the formation of peptide and phosphodiester bonds. protobiology.orgresearchgate.netmdpi.comresearchgate.netusra.edunih.govjst.go.jp This catalytic potential, even if modest compared to modern enzymes, is significant in the context of understanding how early biochemical reactions might have been catalyzed. The study of Ser-His's interactions with proteins and nucleic acids provides insights into potential non-enzymatic or proto-enzymatic activities that could occur within cells or in specific biochemical environments.

Furthermore, the detection of both this compound and Ser-His in biological tissues underscores their presence as metabolites, potentially arising from protein breakdown or specific biosynthetic pathways. mdpi.comnih.gov The observation of differing concentrations of this compound and Ser-His in various organs suggests that their formation, degradation, or transport may be regulated processes, implying potential, yet to be fully elucidated, biochemical roles related to amino acid metabolism or other cellular functions. mdpi.com

Current Academic Research Paradigms and Unaddressed Questions Regarding this compound

Current academic research on this compound and Ser-His continues to explore their catalytic potential, particularly in the context of prebiotic chemistry and as minimal models for enzyme function. Investigations are ongoing to understand the precise mechanisms by which Ser-His catalyzes reactions, as the detailed catalytic mechanism is not yet fully elucidated. mdpi.com There is also ongoing discussion and some controversy regarding the extent and nature of the reported catalytic activity of Ser-His. mdpi.com

Another significant area of research involves the study of the relative abundance and distribution of this compound and Ser-His isomers in biological systems. Recent studies have shown organ-specific patterns, with this compound being more abundant than Ser-His in certain mouse tissues like the pancreas, sciatic nerve, muscle, kidney, heart, and brain. mdpi.com The reasons behind these differing distributions and the potential physiological consequences are still active areas of investigation. Researchers are working to determine if the presence and levels of these dipeptides are indicative of specific metabolic states or play direct roles in cellular processes. mdpi.comnih.gov

The potential role of these dipeptides in areas such as antioxidant activity and metal ion binding is also being explored, building on the known properties of their constituent amino acids. ontosight.ai However, the specific contributions of the this compound and Ser-His dipeptides in these processes require further detailed investigation.

Unaddressed questions include:

The precise catalytic mechanisms of Ser-His and the factors influencing its activity. mdpi.com

The definitive biological functions of this compound and Ser-His in mammalian systems, beyond their presence as metabolites. mdpi.comnih.gov

The specific transport mechanisms and metabolic pathways governing the concentrations of this compound and Ser-His in different tissues and biological fluids. mdpi.com

The potential implications of the observed organ-specific distribution of this compound and Ser-His isomers. mdpi.com

The role, if any, of this compound and Ser-His in signaling pathways or interactions with other biomolecules in vivo.

Further research utilizing advanced analytical techniques, targeted biochemical assays, and potentially genetic or cellular models is needed to fully understand the significance of this compound and its isomer Ser-His in both prebiotic chemistry scenarios and contemporary biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O4 B1267697 His-Ser CAS No. 21438-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c10-6(1-5-2-11-4-12-5)8(15)13-7(3-14)9(16)17/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBMQYPTDYSENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331147
Record name His-Ser
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URL https://comptox.epa.gov/dashboard/DTXSID80331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21438-60-8
Record name NSC374900
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name His-Ser
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic Roles and Enzymatic Mimicry of the His Ser Dipeptide System

The His-Ser Dipeptide as a Minimal Catalytic Entity

While the this compound dipeptide itself has been reported as not catalytically active in certain reactions like peptide bond formation, its isomer, seryl-histidine (Ser-His), demonstrates notable catalytic capabilities mdpi.comcuny.edu. This highlights the critical dependence of catalytic function on the specific sequence of amino acids even in such a simple system. The Ser-His dipeptide is recognized as the shortest active peptide capable of cleaving various natural substrates, including DNA, proteins, and ester bonds cuny.edunih.govnih.govresearchgate.net. Its activity has led to its consideration as a potential prototype for modern hydrolases nih.govresearchgate.net.

Comparative Analysis with Classical Serine Protease Catalytic Triads (Ser-His-Asp, Ser-His-His)

Classical serine proteases, a well-studied class of hydrolase enzymes, typically employ a catalytic triad (B1167595) composed of Ser, His, and Asp residues (Ser-His-Asp) cuny.edunih.govwikipedia.org. These residues are brought together in the enzyme's active site through its three-dimensional structure, even if they are far apart in the primary sequence wikipedia.org. The Ser-His-Asp triad functions in a concerted manner to cleave peptide bonds mdpi.com. The aspartate residue in the triad is thought to orient the histidine and increase its pKa, enhancing its ability to act as a general base and activate the serine nucleophile nih.govwikipedia.orgnih.gov.

While the Ser-His dipeptide lacks the aspartic acid component of the canonical triad, its observed catalytic activity suggests that a simpler dyadic system can still achieve some level of catalysis cuny.edunih.gov. The Ser-His dipeptide has been explored as a minimal analogue of a catalytic triad enzyme cuny.edu. Studies have shown that while Ser-His can catalyze cleavage reactions, the addition of aspartic acid to form the Ser-His-Asp tripeptide can result in catalytic activity at least as efficient as the dyad, suggesting a cooperative effect where the acidic residue assists in the catalytic mechanism cuny.edu. Variations on the classical triad exist in nature, including Ser/His dyads in some proteases, indicating that a two-residue system can indeed be catalytically competent, albeit often with lower efficiency compared to the triad nih.govresearchgate.net.

Elucidation of Dyadic Catalytic Mechanisms in Seryl-Histidine (Ser-His)

Research into the catalytic mechanism of Ser-His points towards a dyadic interaction between the serine hydroxyl group and the histidine imidazole (B134444) side chain as having key mechanistic roles cuny.edu. Although detailed mechanisms for Ser-His catalyzed synthetic reactions are not extensively known, the proposed mechanism for Ser-His catalyzed phosphodiester bond formation involves the creation of a covalent linkage between the dipeptide and a mononucleotide mdpi.com.

In the context of hydrolysis, the serine hydroxyl side chain and the histidine imidazole side chain are implicated as the key catalytic components cuny.edu. The histidine residue likely acts as a base, accepting a proton from the serine hydroxyl group, thereby increasing the nucleophilicity of the serine oxygen wikipedia.orgnih.gov. This activated serine can then attack the substrate.

Investigation of Proton Transfer and Nucleophilic Activation Pathways in Ser-His Catalysis

The catalytic activity of Ser-His is understood to involve proton transfer and nucleophilic activation, analogous to the initial steps in serine protease catalysis. In serine proteases, the histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group to enhance its nucleophilicity wikipedia.orgnih.gov. This activated serine then performs a nucleophilic attack on the carbonyl carbon of the substrate, leading to a tetrahedral intermediate wikipedia.org.

In the Ser-His dyad, the histidine imidazole group is believed to play a similar role, facilitating the removal of a proton from the serine hydroxyl. This proton transfer activates the serine as a nucleophile, enabling it to attack the target bond in the substrate cuny.edu. The mechanism for DNA cleavage catalyzed by Ser-His has been proposed to involve the protonated amino group, imidazole group, and amide binding with the phosphodiester backbone via hydrogen bonds, followed by the attack of the serine hydroxyl group on the phosphorus atom through a penta-coordinate phosphorus intermediate sciengine.com.

Diverse Catalytic Reactions Mediated by this compound/Ser-His

The seryl-histidine (Ser-His) dipeptide has been shown to catalyze a variety of reactions, demonstrating its versatility as a minimal catalyst.

Catalysis of Peptide Bond Formation

Notably, the Ser-His dipeptide is capable of catalyzing the formation of peptide bonds mdpi.comresearchgate.netnih.govprotobiology.org. This activity is significant as it represents the reverse reaction of peptide bond hydrolysis, a process catalyzed by proteases, including Ser-His itself mdpi.comprotobiology.org. Studies have demonstrated that Ser-His can catalyze the condensation of activated amino acid precursors, such as esters of amino acids and peptide fragments, leading to the formation of peptide bonds nih.govprotobiology.org. Yields of di-, tri-, and tetra-peptides have been reported, varying depending on the substrate and reaction conditions nih.govprotobiology.org.

Interestingly, comparative studies have shown that while Ser-His effectively catalyzes peptide bond formation, the isomeric dipeptide this compound does not exhibit this catalytic activity under the same conditions mdpi.comcuny.edu. This underscores the sequence specificity of even these simple peptide catalysts. The Ser-His catalyzed peptide formation can occur between a C-terminus of an activated amino acid and the free N-terminus of another amino acid mdpi.com. The reaction can proceed with activated substrates like carboxylic acid methyl or ethyl esters mdpi.com.

Substrate TypeSer-His CatalysisThis compound CatalysisReference
Activated amino acid estersYesNo mdpi.comcuny.edu
Imidazole-activated nucleotidesYesNot specified mdpi.comresearchgate.net
Peptide fragmentsYesNot specified nih.govprotobiology.org
Peptide nucleic acid (PNA) unitsYesNot specified nih.govprotobiology.org

Catalysis of Phosphodiester Bond Formation

Beyond peptide chemistry, the Ser-His dipeptide has also been shown to catalyze the formation of phosphodiester bonds mdpi.comresearchgate.netnih.gov. This activity is particularly relevant in the context of the origin of life, as it suggests a potential role for simple peptides in the formation of nucleic acids. Ser-His has been reported to catalyze the oligomerization of imidazole-activated nucleotides researchgate.net. Although the resulting RNA oligomers have been limited in length, the catalytic formation of the phosphodiester bond by Ser-His has been studied, and a proposed mechanism involving a covalent intermediate has been reported mdpi.comresearchgate.net.

The catalysis of phosphodiester bond formation by Ser-His can occur under conditions such as in a water/ice eutectic mixture, where reactants are concentrated in liquid microchannels mdpi.com. The mechanism is thought to involve the creation of a covalent linkage between the dipeptide and a mononucleotide, followed by the release of imidazole mdpi.com.

Reaction TypeSer-His CatalysisReference
Peptide bond formationYes mdpi.comresearchgate.netnih.govprotobiology.org
Phosphodiester bond formationYes mdpi.comresearchgate.netnih.gov
Peptide bond cleavageYes mdpi.comcuny.edunih.gov
Phosphodiester bond cleavageYes mdpi.comcuny.edunih.gov
Ester bond cleavageYes cuny.edunih.gov

Hydrolytic Activity of Ser-His Towards Protein and Nucleic Acid Substrates

Seryl-histidine (Ser-His) and seryl-histidyl-aspartate (Ser-His-Asp) have been shown to hydrolyze esters, as well as proteins and nucleic acids. mdpi.com Specifically, Ser-His has been reported to cleave amide and ester bonds. cuny.edu Studies have demonstrated the capacity of Ser-His to cleave various biomolecules, including linear and circular DNAs, proteins such as bovine serum albumin (BSA), and the carboxyl ester substrate p-nitrophenyl acetate (B1210297) (p-NPA). cuny.edunih.gov This hydrolytic activity occurs over a wide range of physical and chemical conditions. cuny.edu

Research using high-resolution mass spectrometry has shown that Ser-His can cleave a broad spectrum of substrate proteins with varying secondary structures. nih.govresearchgate.net It has been observed that Ser-His can cleave at all 20 amino acids, albeit with different efficiencies depending on the specific protein substrate, indicating that Ser-His possesses the fundamental digestion function found in serine proteases. nih.gov

Furthermore, Ser-His has been shown to hydrolyze nucleic acids under native, physiological-like conditions. semanticscholar.org The dipeptide has also been reported to catalyze the oligomerization of trimers of imidazole-activated nucleotides. researchgate.net

It is important to note that while some studies support the hydrolytic activity of Ser-His, other research has presented conflicting results, suggesting that the dipeptide may not catalyze the hydrolysis of amide or unactivated ester groups in all substrates under the evaluated conditions. mdpi.comacs.org

Evolutionary and Prebiotic Chemistry Significance of this compound Catalysis

The catalytic activity of the this compound dipeptide system, particularly Ser-His, has significant implications for understanding the chemical origins of life and the evolution of enzymatic function. The presence of serine and histidine in the catalytic sites of many modern enzymes suggests a deep evolutionary connection. researchgate.net

Hypothesis of this compound as a Proto-Enzyme in Origin of Life Scenarios

Small molecules, including amino acids and short random peptides, are considered potential primitive organocatalysts that may have been available in the early stages of Earth's history. mdpi.com Catalysis is considered a key mechanism that contributed to the origins of life by facilitating the production of more complex molecules from simpler ones in the absence of sophisticated enzymes. mdpi.com

The Ser-His dipeptide, recognized as the shortest active peptide, has been proposed as a potential candidate for the prototype of modern hydrolases. researchgate.netresearchgate.net Its ability to catalyze both the hydrolysis of proteins and DNA, as well as the formation of peptides and phosphodiester bonds, reflects the principle of microscopic reversibility relevant to enzymatic reactions. researchgate.netresearchgate.net

From a prebiotic chemistry perspective, while hydrolysis is generally favored in aqueous environments, Ser-His has also demonstrated the ability to catalyze the reverse reactions, such as peptide bond formation and phosphodiester bond formation, which are crucial for the synthesis of longer molecules. mdpi.comresearchgate.net For instance, Ser-His catalyzes peptide bond formation between activated amino acid precursors. researchgate.netcuny.edu This activity has been observed with yields comparable to those achieved by enzymes like chymotrypsin, although on a longer timescale. cuny.eduprotobiology.org The ability of Ser-His to catalyze the formation of oligonucleotides from imidazole-activated nucleotides has also been demonstrated, particularly in environments like water/ice eutectic mixtures that can shift the thermodynamic equilibrium towards condensation reactions. mdpi.comsemanticscholar.orgresearchgate.net

The potential for Ser-His to catalyze both synthesis and hydrolysis suggests a role in early molecular evolution, where simple peptides could have facilitated the formation and breakdown of biomolecules. nih.gov The autocatalytic nature demonstrated by Ser-His, where its presence can facilitate the formation of additional Ser-His molecules, could have been a factor in amplifying certain chemical processes in the prebiotic world. researchgate.net

Phylogenetic and Convergent Evolutionary Relationships with Modern Serine Hydrolases

Modern serine hydrolases, a major class of enzymes, frequently utilize a catalytic triad consisting of serine, histidine, and an acidic residue (commonly aspartate) to catalyze reactions, particularly peptide bond hydrolysis. mdpi.comontosight.aiacs.orgwikipedia.org The Ser-His dipeptide is considered a minimalistic analogue of serine hydrolases, containing two of the key residues found in the catalytic triad. mdpi.comcuny.edu

Analysis of extant serine proteases from various organisms has revealed a consensus motif Ser-[X]-His at their catalytic sites, indicating that Ser-His forms a core component of this catalytic machinery. nih.gov This finding supports the hypothesis that Ser-His could be an evolutionary core of modern serine proteases. nih.govresearchgate.net

The catalytic triad Ser/His/Asp acts in a concerted manner in modern serine proteases, with histidine acting as a general base to activate the serine nucleophile, which then attacks the substrate. researchgate.netontosight.aiwikipedia.org The aspartate residue helps to orient the histidine and stabilize the transition state. ontosight.aiacs.org The observation that the simple Ser-His dipeptide exhibits hydrolytic activity suggests that this fundamental catalytic dyad could have been a precursor to the more complex catalytic triads found in modern enzymes.

The recurrence of the Ser-His dyad, and the Ser-His-Asp triad, in diverse hydrolases, including those with different structural folds (like α/β hydrolases), suggests convergent evolution, where similar catalytic mechanisms evolved independently in different protein lineages. wikipedia.org This convergence further highlights the inherent catalytic potential of the serine and histidine residues when positioned appropriately. The study of simple peptides like Ser-His provides insights into the fundamental principles of enzymatic catalysis and the potential pathways through which more complex enzymatic systems could have evolved from simpler precursors in the early stages of life. cuny.edu

Molecular Functions and Interactions of His Ser Residues Within Complex Peptide and Protein Architectures

Structural and Functional Contributions of His-Ser Motifs in Protein Active Sites

Within the intricate architectures of proteins, particularly in enzyme active sites, histidine and serine residues are frequently found to contribute significantly to both structure and catalytic function. Their precise positioning and interaction within the three-dimensional context of the protein are critical for enzymatic activity.

Role in Substrate Recognition and Specificity Determination

Histidine and serine residues in protein active sites are often directly involved in recognizing and binding specific substrates. The imidazole (B134444) ring of histidine can act as both a proton donor and acceptor at physiological pH, facilitating interactions with polar or charged groups on the substrate. wikipedia.org Serine, with its hydroxyl group, can participate in hydrogen bonding, which is vital for orienting the substrate correctly within the active site. wikipedia.org The precise arrangement of these residues, often as part of larger motifs or catalytic triads, creates a specific chemical environment that dictates which molecules can bind and react. uni.lu This selective interaction is fundamental to enzyme specificity, ensuring that enzymes act only on their intended substrates, thereby regulating metabolic pathways and cellular processes.

This compound in Peptide-Receptor Ligand Interactions

Peptides containing histidine and serine residues can act as ligands that interact with specific cellular receptors, modulating signal transduction pathways. The presence and position of His and Ser within a peptide sequence can profoundly influence its ability to bind to a receptor and elicit a biological response.

Mechanisms of Receptor Binding Affinity and Signal Transduction Modulation

Histidine and serine residues in peptide ligands contribute to receptor binding affinity through various interactions, including hydrogen bonding, electrostatic interactions (mediated by the charged or partially charged imidazole ring of histidine), and van der Waals forces. The specific arrangement of these residues within the peptide sequence and their complementarity with residues in the receptor binding site determine the strength and specificity of the interaction. Upon binding, these interactions can induce conformational changes in the receptor, leading to the activation or inhibition of downstream signaling pathways. Thus, this compound containing peptides can act as agonists or antagonists, modulating cellular responses by influencing receptor activation and subsequent signal transduction cascades.

Academic Characterization of this compound Containing Peptides in Receptor Modulation

Academic research has extensively characterized the roles of histidine and serine in peptide ligands and their interactions with receptors. Studies often involve synthesizing peptide analogs with modifications to His or Ser residues to understand their specific contributions to binding and activity. Techniques such as site-directed mutagenesis of receptors and peptide-receptor co-crystallography are employed to elucidate the molecular details of these interactions. Furthermore, functional assays are used to measure the peptide's effect on receptor activation and downstream signaling, providing insights into their potential as therapeutic agents or research tools. This academic characterization is crucial for designing peptides with enhanced receptor affinity, specificity, and desired modulatory effects.

Impact of this compound on Protein Structural Stability and Folding Pathways

Protein folding is a complex process driven by various interactions, including hydrophobic effects, hydrogen bonding, ionic interactions, and disulfide bonds uvm.eduwou.edu. The specific sequence of amino acids, including the presence and context of His and Ser residues, influences the propensity of polypeptide chains to adopt specific secondary structures like alpha-helices and beta-sheets uvm.eduwou.edu. While some amino acids like proline and glycine (B1666218) are known to influence or disrupt secondary structures, the contribution of His and Ser is primarily through their capacity for hydrogen bonding and, in the case of histidine, potential involvement in ionic interactions depending on pH uvm.eduwou.edu.

Regulatory Roles of this compound Containing Sequences in Enzyme Activity

This compound sequences, often as part of larger motifs within proteins, play significant roles in regulating enzyme activity through various mechanisms, including post-translational modifications and allosteric regulation.

Serine phosphorylation is a widespread and crucial post-translational modification that regulates the activity of many enzymes and proteins wikipedia.orgwikipedia.org. This modification involves the addition of a phosphate (B84403) group to the hydroxyl group of a serine residue, a reaction catalyzed by protein kinases wikipedia.orgwikipedia.org. Protein kinases exhibit specificity, often phosphorylating serine residues within particular amino acid sequence motifs wikipedia.orgwikipedia.org.

Research has identified phosphoseryl peptides containing histidine residues, indicating that serine within a His-containing sequence can be a target for phosphorylation. For instance, a phosphoseryl peptide with the sequence His-His-Ser(P)-Ile-Asp-Ala-Gln-Leu-Arg was identified as the regulatory phosphorylation site in maize phosphoenolpyruvate (B93156) carboxylase nih.gov. This highlights that serines adjacent to or near histidine residues can be specifically recognized and modified by protein kinases, leading to changes in enzyme activity. While histidine phosphorylation also occurs, it is less common than serine, threonine, and tyrosine phosphorylation wikipedia.orgquizlet.com. The presence of histidine near a serine can influence the local environment, potentially affecting the accessibility and recognition of the serine residue by kinases and phosphatases, thereby modulating the phosphorylation status and subsequent enzyme activity.

Allosteric regulation is a critical mechanism for controlling enzyme activity, where the binding of a regulatory molecule at a site distinct from the active site induces conformational changes that affect catalytic efficiency bu.eduquizlet.com. Amino acid residues located at protein interfaces or in regions undergoing conformational changes upon ligand binding are often involved in allosteric mechanisms.

Studies have implicated both histidine and serine residues in allosteric regulation. For example, in human NAD-dependent isocitrate dehydrogenase, His and Ser residues are found at interfaces crucial for the assembly of the enzyme complex and are involved in allosteric regulation nih.gov. Mutational analysis of enzymes has provided further evidence. In Corynebacterium glutamicum 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, replacing a specific serine residue (Ser187) was shown to affect the enzyme's feedback inhibition by tyrosine, indicating its involvement in allosteric control oup.com. Similarly, a conserved serine residue in BAM2 was found to influence the enzyme's kinetic properties upon mutation, suggesting a role in transmitting signals related to allosteric regulation frontiersin.org. These findings underscore the importance of His and Ser residues, often in concert with other amino acids within specific protein regions, in mediating the conformational changes associated with allosteric regulation.

Research into this compound Influence on Gene Expression Mechanisms (as part of larger peptides)

Short peptides, typically comprising 2 to 7 amino acid residues, have been shown to influence gene expression by interacting with cellular components such as nucleosomes, histone proteins, and DNA nih.govresearchgate.net. These interactions can modulate chromatin structure and the accessibility of genetic material to transcription machinery.

Research has specifically investigated the role of this compound containing peptides in this context. A study on a Pseudomonas strain isolated from cottonwood trees identified the dipeptide this compound as a molecule capable of activating the expression of a flanking peptidase gene asm.orgnih.gov. This suggests that this compound, when present as a free dipeptide or potentially released from larger peptides, can act as a signaling molecule that influences gene expression pathways in microorganisms asm.orgnih.gov. While the precise mechanisms by which this compound exerts this effect require further elucidation, it is hypothesized that such peptides may interact directly or indirectly with regulatory proteins or DNA, thereby modulating transcription nih.govresearchgate.net. The presence of histidine, with its charged imidazole ring, and serine, with its capacity for hydrogen bonding, could facilitate specific interactions with the negatively charged DNA backbone or with amino acid residues on histone proteins or transcription factors nih.govresearchgate.net. Further research into the interaction sites and downstream effects of this compound and other short peptides is ongoing to fully understand their potential as regulators of gene expression.

Advanced Research Methodologies for Investigating His Ser

Computational and In Silico Approaches to His-Ser Analysis

Computational methods have become indispensable for exploring the chemical space of this compound, offering predictive power that guides experimental work. These in silico approaches allow for the detailed examination of molecular behavior at an atomic level.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. springernature.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of peptides like this compound and their interactions with other molecules. springernature.commdpi.com

Researchers utilize MD simulations to predict the various shapes (conformations) a peptide can adopt and how it responds to changes in its environment, such as the presence of a solvent. springernature.comnih.gov These simulations are crucial preliminary steps in peptide design and characterization. springernature.com For instance, restrained molecular dynamics (RMD) and time-averaged restrained molecular dynamics (TARMD) have been used to study cyclic decapeptides containing both histidine and serine. nih.gov Such studies help in understanding the flexibility of the peptide backbone and the motion of its side chains, which are critical for its biological function. nih.gov The stability of the system during a simulation is often assessed by calculating the root mean square deviation (RMSD) of the backbone atoms from their initial positions. nih.gov

MD simulations are also employed to analyze the interactions between peptides and other molecules, such as proteins or material surfaces. nih.govnhr4ces.de By examining factors like hydrogen bonds, salt bridges, and hydrophobic interactions, scientists can gain insights into the binding mechanisms and identify key residues involved in the interaction. nih.govnih.gov

Table 1: Common Parameters in Molecular Dynamics Simulations of Peptides

ParameterDescriptionRelevance to this compound Analysis
Force Field A set of empirical energy functions and parameters used to describe the potential energy of a system of particles.Determines the accuracy of the calculated interactions and conformational energies. Examples include AMBER and CHARMM. nih.govnhr4ces.de
Solvent Model Representation of the solvent (e.g., water) in the simulation. Can be explicit (individual solvent molecules) or implicit (a continuous medium).Affects the conformational dynamics and interactions of the peptide, as solvent can dampen motion. nih.gov
Simulation Time The duration of the simulated physical time.Needs to be long enough to sample the relevant conformational space and observe significant molecular events.
Temperature & Pressure Thermodynamic variables that are typically kept constant to mimic experimental conditions (e.g., using NVT or NpT ensembles). acs.orgInfluences the kinetic energy of the system and therefore the rate of conformational changes and interactions.
Boundary Conditions The conditions imposed at the edges of the simulation box, often periodic to simulate a bulk system.Prevents edge effects and provides a more realistic representation of the molecular environment.

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure of molecules. wikipedia.org These methods are used to investigate reaction mechanisms, predict reaction rates, and calculate the energetics of chemical processes involving this compound. rsc.orgfiveable.me

By solving the Schrödinger equation for a given molecular system, quantum chemistry can map out potential energy surfaces, which describe the energy of the system as a function of its atomic coordinates. fiveable.me Minima on this surface correspond to stable reactants and products, while saddle points represent transition states—the highest energy points along a reaction path. fiveable.me The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. nih.gov

Various quantum chemical methods are employed, ranging from the simpler Hartree-Fock (HF) method to the more accurate but computationally expensive post-HF methods like Møller-Plesset perturbation theory (MP2) and coupled cluster (CC) methods. fiveable.me Density functional theory (DFT) is a popular approach that balances accuracy with computational cost and is widely used for studying chemical reactions. fiveable.medtic.mil These calculations can provide valuable insights into the thermodynamic and kinetic feasibility of proposed reaction mechanisms. nih.gov

Table 2: Applications of Quantum Chemical Calculations in this compound Research

ApplicationDescriptionExample Methods
Reaction Pathway Analysis Tracing the energetic profile of a chemical reaction from reactants to products, including the identification of transition states and intermediates.Intrinsic Reaction Coordinate (IRC) calculations. rsc.org
Activation Energy Calculation Determining the energy barrier that must be overcome for a reaction to occur, which is crucial for predicting reaction rates. nih.govDFT, CCSD(T). fiveable.me
Thermodynamic Property Prediction Calculating properties such as heats of reaction and heats of formation. wavefun.comG3 method, atom-equivalent methods. dtic.milwavefun.com
Spectroscopic Data Prediction Simulating spectroscopic data (e.g., IR, NMR) to aid in the interpretation of experimental results. wikipedia.orgTime-dependent DFT (TD-DFT).

Structure-Activity Relationship (SAR) studies are fundamental to peptide and drug design, exploring how modifications to a molecule's chemical structure affect its biological activity. americanpeptidesociety.orgnih.gov By systematically altering the peptide sequence, for instance through amino acid substitution, researchers can identify the key structural features responsible for its function. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that correlate the chemical structure of compounds with their biological activities. wikipedia.org These models use molecular descriptors—numerical representations of physicochemical properties or structural features—to predict the activity of new, untested compounds. nih.gov This computational approach helps to prioritize compounds for synthesis and testing, thereby saving time and resources in the drug discovery process. The general form of a QSAR model can be expressed as: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

The development of a QSAR model involves several key steps, including the selection of a set of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods to build and validate the predictive model. mdpi.com

Table 3: Key Steps in QSAR Model Development

StepDescription
1. Data Set Selection A diverse set of molecules with accurately measured biological activity is chosen.
2. Descriptor Calculation Molecular descriptors representing various aspects of the molecular structure (e.g., steric, electronic, hydrophobic) are calculated for each molecule.
3. Model Building A mathematical relationship between the descriptors and the biological activity is established using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms. researchgate.net
4. Model Validation The predictive power of the model is assessed using internal and external validation techniques to ensure its reliability.
5. Prediction The validated model is used to predict the biological activity of new compounds. wikipedia.org

For peptides like this compound, SAR and QSAR studies can guide the design of analogs with enhanced catalytic activity or improved binding affinity to a biological target. creative-peptides.com

De novo design involves the creation of novel protein or peptide sequences with a predetermined structure and function, starting from fundamental principles rather than modifying existing biomolecules. nih.govbiorxiv.org This approach has been successfully used to create artificial enzymes and catalytic mimics, including those that incorporate the catalytic dyad of histidine and serine, which is found in many natural hydrolases. researchgate.netnih.govbiorxiv.org The design process often begins with a "theozyme," a computational model of the ideal arrangement of catalytic residues around the reaction's transition state. biorxiv.org

Virtual screening is a computational technique used to search large libraries of small molecules or peptides to identify those that are most likely to bind to a target molecule, such as a receptor or enzyme. nih.govnih.gov When applied to this compound based systems, virtual screening can be used to discover novel peptide sequences with high affinity for a specific target or to identify small molecules that could modulate the activity of a this compound containing catalyst. nih.govresearchgate.net Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target to dock and score potential ligands. nih.gov

The combination of de novo design and virtual screening is a powerful strategy for developing novel this compound based catalysts and therapeutics. researchgate.netacs.org For example, researchers have designed helical heptapeptides containing His and Ser that self-assemble into nanofibrils with phosphatase-like activity. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for this compound Characterization

Experimental techniques are crucial for validating the predictions of computational models and for providing a complete picture of the structure and function of this compound.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is an invaluable tool for the identification and characterization of proteins and peptides, including this compound. thermofisher.comproteomics.com.au In a typical proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then separated and analyzed by MS. proteomics.com.aubroadinstitute.org

Tandem mass spectrometry (MS/MS) is a powerful extension of this technique where selected peptide ions are fragmented, and the masses of the resulting fragment ions are measured. broadinstitute.org The fragmentation pattern provides sequence information that can be used to identify the original peptide. proteomics.com.au This is particularly useful for confirming the presence of this compound in a sample and for characterizing any post-translational modifications.

Mass spectrometry is also a key method for analyzing the products of peptide cleavage reactions. nih.gov By identifying the exact cleavage sites in a substrate, researchers can gain insights into the specificity and mechanism of proteolytic enzymes or catalytic mimics. nih.govresearchgate.net Techniques like amino-terminal oriented mass spectrometry of substrates (ATOMS) have been developed for the specific identification of N-terminal cleavage fragments. nih.gov

Table 4: Common Mass Spectrometry Techniques for Peptide Analysis

TechniquePrincipleApplication for this compound
Electrospray Ionization (ESI) A soft ionization technique that produces gas-phase ions from a liquid solution, often coupled with liquid chromatography (LC). proteomics.com.auIdeal for analyzing complex mixtures of peptides and identifying this compound containing peptides from biological samples.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte. nih.govUseful for rapid analysis of peptide mixtures and for imaging the spatial distribution of peptides in tissues.
Time-of-Flight (TOF) Analyzer Measures the m/z of ions based on the time it takes for them to travel a fixed distance in a vacuum tube.Provides high mass accuracy and resolution for peptide identification.
Orbitrap Analyzer Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the m/z of the ion. thermofisher.comOffers very high resolution and mass accuracy, enabling confident peptide identification and characterization.
Tandem MS (MS/MS) Involves multiple stages of mass analysis, typically for structural elucidation of selected ions. broadinstitute.orgUsed for sequencing this compound containing peptides and identifying cleavage sites.

In Situ Fourier Transform Infrared (FT-IR) Spectroscopy for Synthesis Reaction Monitoring

In situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the identification of transient intermediates. In the context of this compound synthesis, particularly in solid-phase peptide synthesis (SPPS), FT-IR allows researchers to track the progress of coupling and deprotection steps without removing the sample from the reaction vessel. nih.gov

The methodology involves passing an infrared beam through the reaction mixture. The vibrational frequencies of the chemical bonds in the reactants, intermediates, and products are measured. Key vibrational bands are monitored to follow the reaction progress:

Amide I and Amide II Bands: The appearance and shifting of these bands are indicative of peptide bond formation.

Protecting Group Bands: The disappearance of characteristic bands associated with protecting groups (e.g., the carbonyl stretch of Fmoc) confirms successful deprotection.

Amino Acid Activation: The formation of activated esters or other intermediates can be observed through their unique IR signatures.

One study reported the use of in situ FT-IR to monitor the synthesis of Ser-His from non-activated amino acids using TiO2 nanoparticles as a catalyst, demonstrating the technique's utility even in unconventional synthesis methods. researchgate.net By tracking the intensity changes of specific peaks over time, a reaction profile can be generated, allowing for the optimization of reaction conditions such as temperature, time, and reagent concentration. This real-time feedback is crucial for maximizing yield and purity.

Circular Dichroism (CD) Spectroscopy for Structural Stability Assessment

The process involves recording the CD spectrum of a this compound solution, typically in the far-UV region (190-250 nm), where the peptide bond is the principal chromophore. While distinct α-helical or β-sheet signals are not expected, the spectrum provides a unique signature of the dipeptide's average conformation.

Structural stability is assessed by monitoring changes in the CD signal as a function of temperature, pH, or the addition of denaturants. A thermal denaturation experiment, for instance, involves gradually increasing the temperature while recording the CD signal at a specific wavelength. The resulting melting curve can be analyzed to determine the midpoint of the unfolding transition (TM), which is a direct measure of the dipeptide's thermal stability. Although the conformational changes in a small peptide are less cooperative than in a large protein, significant shifts in the CD spectrum can indicate changes in the peptide backbone's dihedral angles or the interaction between the histidine and serine side chains, providing valuable data on its structural integrity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. nih.gov For the this compound dipeptide, NMR provides detailed information about its conformational preferences and intermolecular interactions.

A typical NMR analysis of this compound involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments, such as:

1H NMR: Provides information on the chemical environment of each proton. Chemical shifts are sensitive to the local conformation and the protonation state of the imidazole (B134444) ring in histidine.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, aiding in the assignment of resonances to specific amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically <5 Å), providing crucial distance restraints for calculating the 3D structure. For a flexible dipeptide, these NOEs reveal the ensemble of conformations populated in solution.

13C and 15N HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon or nitrogen atoms, providing greater resolution and additional probes for conformational analysis.

Studies on larger peptides containing the Ser-His motif have utilized restrained molecular dynamics simulations in conjunction with NMR data to define the peptide's structure. nih.gov For this compound itself, NMR can be used to study the pKa of the histidine imidazole ring, how it is affected by the adjacent serine residue, and how the dipeptide interacts with metal ions or other molecules. The analysis of scalar coupling constants (3JHNα) can provide information about the backbone dihedral angle φ, offering further insight into the peptide's conformational landscape. mdpi.comias.ac.in

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and analysis of peptides. nih.govspringernature.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used, separating molecules based on their hydrophobicity.

Purification: Following synthesis, the crude this compound product is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs in a column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used for elution. hplc.eu Less polar impurities are retained longer on the column, while the more polar this compound dipeptide elutes earlier. Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized.

Analytical Separation: HPLC is also used to assess the purity of the final this compound product. A small amount of the sample is injected onto an analytical column, and the resulting chromatogram shows a peak for the main product and any impurities. The purity is typically determined by the relative area of the this compound peak compared to the total area of all peaks. The retention time of the this compound peak serves as a key identifier.

ParameterTypical Condition for this compound Analysis
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Temperature Room Temperature

This is an illustrative data table representing typical starting conditions for the analytical separation of a dipeptide like this compound.

Synthetic Strategies for this compound and its Analogs

Exploration of Prebiotic-Relevant Synthesis Pathways of this compound

The synthesis of peptides under conditions plausible on the early Earth is a central topic in origin of life research. While serine is readily formed in prebiotic simulation experiments, the prebiotic synthesis of histidine is more debated, though plausible routes have been proposed. protobiology.orgresearchgate.net The formation of the this compound dipeptide itself is considered significant, as Ser-His has been shown to possess catalytic activity, suggesting it could have functioned as a primitive enzyme. mdpi.comnih.gov

Prebiotic synthesis pathways for peptides generally rely on two main approaches:

Condensation Reactions: Direct condensation of amino acids in aqueous environments is thermodynamically unfavorable. Plausible prebiotic scenarios often involve dehydration/rehydration cycles (e.g., on drying lagoons), high temperatures (thermal condensation), or the presence of condensing agents like cyanamide.

Activation of Amino Acids: Amino acids may have been "activated" by prebiotic molecules, making them more reactive towards peptide bond formation. For example, the formation of aminoacyl esters followed by their condensation into peptides.

The "fragment condensation" scenario is particularly relevant for this compound. mdpi.com In this model, short peptides formed through simpler mechanisms could be catalyzed by other simple molecules to form longer chains. The demonstration that Ser-His can catalyze the formation of peptide bonds from amino acid esters provides a potential feedback loop where the product of a reaction can catalyze its own formation or the formation of similar molecules. protobiology.orgnih.gov

Development of Organocatalytic Synthesis Methods for this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a green and efficient alternative to metal-based catalysts for peptide synthesis. The this compound dipeptide itself is a notable example of an organocatalyst. nih.gov Research has shown that Ser-His, but not its reverse isomer this compound, can catalyze the formation of peptide bonds from C-terminus activated amino acid esters and a free N-terminus amino acid. mdpi.com

The proposed mechanism often invokes a minimalistic version of a serine protease active site, where the imidazole side chain of histidine acts as a general base to activate the hydroxyl group of serine, which then acts as a nucleophile. nih.gov This catalytic activity has been harnessed to form di-, tri-, and even tetrapeptides with yields ranging from 20% to 60%. protobiology.orgmdpi.com

The synthesis of this compound can also be achieved through organocatalytic methods. Modern synthetic strategies often employ catalysts to facilitate the direct formation of the amide bond between protected serine and histidine residues, avoiding the need for harsh coupling reagents. For instance, boronic acid derivatives have been developed as efficient catalysts for direct amide bond formation at room temperature. researchgate.net Another novel, solvent-free approach utilizes TiO2 nanoparticles as a catalyst for the synthesis of Ser-His from non-activated amino acids via chemical vapor deposition. researchgate.net These methods represent steps towards more sustainable and efficient peptide synthesis.

Synthesis MethodKey Features
Prebiotic Fragment Condensation Relies on simple catalysts (like Ser-His itself) and activated monomers (e.g., amino acid esters) under plausible early Earth conditions. mdpi.com
Organocatalytic Coupling Ser-His acts as a catalyst for forming peptide bonds between activated and non-activated amino acids, with yields up to 60%. protobiology.org
Nanoparticle Catalysis A solvent-free method using TiO2 nanoparticles to synthesize Ser-His from non-activated amino acids. researchgate.net

This table summarizes key features of different synthetic strategies involving the this compound dipeptide.

Application of Modern Peptide Synthesis Technologies for this compound Containing Sequences

The chemical synthesis of peptide sequences containing the this compound (Histidyl-Serine) motif presents unique challenges due to the functional side chains of both amino acid residues. The imidazole ring of histidine is nucleophilic and susceptible to side reactions, including racemization, while the hydroxyl group of serine requires protection to prevent unwanted acylation during the coupling steps. Modern peptide synthesis technologies have evolved to address these complexities, enabling the efficient and high-purity production of this compound containing peptides.

To overcome the limitations of traditional SPPS, several advanced methodologies have been developed:

Advanced Coupling Reagents and Protocols: Recent research has focused on improving the sustainability and efficiency of SPPS. A significant development is the use of new coupling reagent combinations that permit the synthesis of peptides with unprotected histidine and arginine side chains. For instance, a protocol utilizing Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) in green solvents has been shown to successfully synthesize complex peptides without the need for traditional orthogonal protective groups on His and Arg residues. rsc.org This approach increases the atom economy and reduces impurities generated during the final cleavage step. rsc.org

Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy to SPPS significantly accelerates the coupling and deprotection steps. This is particularly advantageous for "difficult sequences," such as those prone to aggregation, which can sometimes be a characteristic of peptides with multiple histidine residues. The rapid heating enhances reaction kinetics, leading to higher coupling efficiencies and reduced cycle times.

Ligation Technologies: For the synthesis of longer proteins containing the this compound motif, chemical ligation techniques are invaluable. These methods involve the coupling of smaller, independently synthesized peptide fragments.

Native Chemical Ligation (NCL): This technique allows for the chemoselective coupling of two unprotected peptide fragments. One fragment must have a C-terminal thioester, and the other must have an N-terminal cysteine. While powerful, the requirement for a cysteine at the ligation site can be a limitation. nih.gov

Chemo-Enzymatic Peptide Synthesis (CEPS): This innovative approach uses specialized enzymes, known as peptiligases, to join peptide fragments. bachem.com The fragments are first produced using SPPS. The enzymatic ligation then proceeds under mild, aqueous conditions (near-neutral pH), which is highly beneficial for maintaining the integrity of sensitive residues like histidine. CEPS allows for the regio- and stereoselective synthesis of long peptides and proteins with high purity, often without the need for side-chain protection during the ligation step itself. bachem.com

These modern technologies provide a versatile toolkit for chemists to efficiently synthesize challenging this compound containing peptides, from short bioactive sequences to large, complex proteins for advanced research.

Synthesis TechnologyPrincipleApplication to this compound SequencesAdvantagesLimitations
Standard Fmoc-SPPS Stepwise addition of Nα-Fmoc protected amino acids to a solid support. nih.govRequires side-chain protection for both His (e.g., Trt) and Ser (e.g., tBu) to prevent side reactions. nbinno.comWell-established, versatile, and amenable to automation.Risk of racemization at His residue; side-chain protecting groups can lower yield and introduce impurities. rsc.org
Microwave-Assisted SPPS (MAPS) Application of microwave energy to accelerate coupling and deprotection reactions. nih.govImproves coupling efficiency of sterically hindered or aggregation-prone sequences containing this compound.Faster synthesis times; improved purity and yield for difficult sequences.Requires specialized equipment; potential for temperature-related side reactions if not carefully controlled.
SPPS with Unprotected Side Chains Use of specific coupling reagents (e.g., Oxyma Pure/TBEC) that avoid side reactions with unprotected His side chains. rsc.orgAllows direct incorporation of Fmoc-His-OH and Fmoc-Ser(tBu)-OH without imidazole protection.Improved atom economy; reduced impurities from protecting group cleavage; more sustainable ("greener") process. rsc.orgNewer methodology; reagent compatibility must be carefully optimized for each sequence.
Chemo-Enzymatic Peptide Synthesis (CEPS) Enzymatic ligation (using peptiligases) of shorter, unprotected peptide fragments synthesized via SPPS. bachem.comIdeal for long this compound containing proteins; the enzymatic step is highly specific and occurs in mild, aqueous conditions.High stereo- and regioselectivity; eliminates side reactions and racemization during ligation; scalable and environmentally friendly. bachem.comRequires availability of a suitable peptiligase; an appropriate ligation site is needed in the sequence. bachem.com

Bioinformatics and Proteomics in System-Level Analysis of this compound Related Proteins

Understanding the roles of the this compound motif in a biological system requires a holistic approach that integrates proteomics for large-scale protein identification with bioinformatics for functional analysis and interpretation. These methodologies allow researchers to move from the simple identification of a dipeptide sequence to a system-level understanding of its functional significance in cellular networks.

Proteomics: Identifying this compound Containing Proteins and Their Modifications

Proteomics, particularly mass spectrometry (MS)-based "shotgun" proteomics, is the cornerstone for identifying the entire complement of proteins (the proteome) in a biological sample. nih.gov For the study of this compound, this involves digesting complex protein mixtures into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). molbiolcell.org Sophisticated algorithms match the experimental fragmentation spectra against theoretical spectra derived from protein sequence databases to identify the proteins present. molbiolcell.org

A critical application of proteomics in this context is phosphoproteomics , which focuses on identifying protein phosphorylation, one of the most important post-translational modifications (PTMs). nih.gov Serine is a primary target for phosphorylation in eukaryotes, accounting for a majority of phosphorylation events. youtube.comnih.gov MS-based phosphoproteomics enables the large-scale mapping of phosphorylation sites, making it possible to determine whether the serine residue within a this compound motif is phosphorylated in response to specific cellular signals or in different disease states. nih.gov This provides direct evidence of the motif's involvement in dynamic signaling pathways.

Bioinformatics: From Sequence Motif to Functional Network

Once proteomic data is generated, bioinformatics provides the tools for its interpretation and for placing the this compound motif into a broader biological context.

Structural Motif Identification: The this compound dipeptide is often part of a larger, three-dimensional structural motif that defines a protein's function. The most well-known example is the Ser-His-Asp catalytic triad (B1167595) , the active site core of serine proteases like trypsin and subtilisin. nih.govnih.gov Bioinformatics tools allow researchers to search the entire Protein Data Bank (PDB) for specific spatial arrangements of amino acids. Modern platforms enable real-time searching for arbitrary structural motifs, allowing for the rapid identification of all proteins that contain a this compound pair in a specific geometric conformation, potentially revealing novel enzymes or binding sites. nih.govoup.com

Functional Annotation and Enrichment Analysis: After identifying a list of this compound containing proteins from a proteomics experiment, bioinformatics databases are used to annotate their functions. Gene Ontology (GO) enrichment analysis is a common technique used to determine if the identified proteins are disproportionately associated with specific biological processes, molecular functions, or cellular components. This can reveal, for example, that a set of proteins containing a phosphorylated this compound motif is significantly enriched in cell cycle regulation or metabolic pathways.

Protein-Protein Interaction (PPI) Network Analysis: Proteins rarely function in isolation. PPI network analysis, using tools like the STRING database, maps the known and predicted interactions of this compound containing proteins. mdpi.com This helps to visualize the functional context of these proteins by identifying their collaborators in cellular processes. mdpi.com By integrating proteomic data (e.g., changes in phosphorylation at a this compound site) with PPI networks, researchers can infer how signaling events are propagated through the system.

Functional Network Motifs (FNMs): A more advanced approach integrates PPI data with genetic interaction data to define FNMs. nih.gov These are recurring patterns of interactions that are more likely to represent true functional relationships than motifs identified from PPI data alone. nih.gov Analyzing the presence of this compound related proteins within these FNMs can provide deep insights into their roles in specific feedback circuits and regulatory cross-talk within the cell. nih.gov

Together, these integrated approaches allow for a comprehensive, system-level analysis, transforming the simple this compound sequence into a key node within the complex functional landscape of the cell.

MethodologyTool/Database ExamplePurpose in this compound AnalysisType of Information Gained
Proteomics Mass Spectrometry (LC-MS/MS)System-wide identification of proteins containing the this compound sequence and mapping of PTMs. molbiolcell.orgIdentities of proteins, confirmation of this compound presence, and identification/quantification of phosphorylation on the Ser residue. nih.gov
Structural Motif Analysis PDB (Protein Data Bank)Repository of experimentally determined 3D protein structures. nih.govProvides the structural context of this compound motifs (e.g., as part of a catalytic triad).
motif.rcsb.org, pyScoMotifSoftware tools for searching the PDB for specific 3D arrangements of residues. nih.govoup.comIdentification of all proteins sharing a common this compound structural motif, suggesting conserved function.
Functional Annotation UniProt, Gene Ontology (GO)Databases providing comprehensive information on protein function and classification.Assigns known biological processes, molecular functions, and cellular locations to this compound containing proteins.
DAVID, MetascapeWeb-based tools for functional enrichment analysis.Reveals if a list of this compound proteins is significantly enriched in particular biological pathways or functions.
Interaction Network Analysis STRING, BioGRIDDatabases and tools for visualizing known and predicted protein-protein interactions. mdpi.comMaps the functional network around this compound proteins, identifying their interaction partners and placing them in a cellular context.

Future Research Directions and Emerging Frontiers in His Ser Studies

Elucidating Novel Catalytic Activities and Specificities of His-Ser

The dipeptide Ser-His, an isomer of this compound, has been recognized as a short active peptide capable of cleaving peptide and phosphodiester bonds. This suggests that it might also catalyze the reverse reactions, leading to the formation of these bonds, which are crucial for the synthesis of peptides and nucleic acids mdpi.com. Future research will likely focus on a more extensive exploration of the catalytic repertoire of both this compound and Ser-His. This includes identifying novel reactions they can catalyze, determining their substrate specificity, and understanding the underlying mechanisms of their catalytic action. Given that small peptides can act as primitive organocatalysts, further investigation into the catalytic activity of small random peptides, including this compound, with respect to reactions relevant to prebiotic chemistry and early chemical evolution is a key area for future development mdpi.com. Studies on the pH dependence of catalysis by related systems suggest that the unprotonated form of a residue with a specific pKa is crucial, and hydrogen bonding plays a significant role in the transition state, consistent with general acid-base catalysis magtech.com.cn. Understanding how the specific arrangement of amino acids in this compound influences its catalytic activity compared to its isomer Ser-His is also a promising avenue. Research has shown that the position of amino acids in a dipeptide can be important for their organ-specific distribution and potentially their function mdpi.com.

Rational Design and Engineering of this compound Based Bio-inspired Catalysts

The catalytic capabilities observed in simple peptides like Ser-His provide a foundation for the rational design of bio-inspired catalysts. Small peptides are considered ideal materials for constructing artificial enzymes due to their structural similarity to natural enzymes and their controllable structures magtech.com.cn. The diversity of amino acid arrangements, self-assembly characteristics, stability of nanostructures, and good biocompatibility make it possible to construct highly efficient peptide-based artificial enzymes magtech.com.cn. Future research will involve using this compound as a building block or inspiration for designing catalysts that mimic the efficiency and specificity of natural enzymes but with enhanced stability or tailored activity for specific industrial or therapeutic applications. This could involve incorporating this compound into larger peptide frameworks or integrating it with non-peptide components to create novel catalytic systems. The aim is to develop artificial enzymes that can catalyze reactions under mild conditions, similar to their natural counterparts magtech.com.cnmdpi.com. Research into bio-inspired catalysts is a promising direction for clean energy and other applications, with efforts focused on mimicking active enzyme sites using simpler, more stable structures mdpi.comanl.govsciopen.com.

Interdisciplinary Investigations into this compound's Role in Abiogenesis and Chemical Evolution

The potential of Ser-His to catalyze the formation and cleavage of peptide and phosphodiester bonds positions it as a molecule of interest in the study of abiogenesis, the process by which life arose from non-living matter mdpi.comwikipedia.org. Future research will likely involve interdisciplinary collaborations between chemists, biologists, and origin-of-life researchers to explore the plausibility of this compound or Ser-His playing a significant role in prebiotic chemistry. This could involve simulating early Earth conditions to see if these dipeptides can form spontaneously and catalyze reactions essential for the formation of more complex biomolecules mdpi.comwikipedia.orguchicago.edu. The autocatalytic behavior observed in Ser-His, where its presence can facilitate the formation of more Ser-His molecules, is a key concept in the study of self-replicating systems and could have been important in amplifying chirality bias in the prebiotic world researchgate.net. Such autocatalytic processes may have provided a pathway toward more complex catalytic networks essential for life researchgate.net. Investigating the selective formation of this compound or Ser-His under plausible prebiotic conditions, such as through phosphorus activation, is also a relevant research area researchgate.net.

Comprehensive Understanding of this compound Functionality in Complex Biological Networks

While simple in structure, this compound may have functions within living organisms beyond being merely a building block for larger proteins. Dipeptides, in general, are increasingly recognized for their diverse biological effects, including antioxidant mechanisms and interactions with enzymes nih.gov. Although a recent study quantifying dipeptides in human cerebrospinal fluid and plasma did not observe other histidine-containing dipeptides besides anserine (B1665513) and carnosine, this does not rule out the presence or function of this compound in specific tissues, cellular compartments, or under certain physiological conditions nih.gov. Future research needs to comprehensively investigate the presence, metabolism, and potential biological roles of this compound in various cell types, tissues, and organisms. This could involve exploring its interactions with proteins, nucleic acids, and other metabolites, and determining if it plays a role in signaling pathways, metabolic regulation, or stress response. Understanding its function within the context of complex biological networks requires analyzing interactions between biological entities at different levels ethz.chopenaccesspub.orgoup.com.

Integration of Advanced Omics Data for Holistic this compound Research

Advancements in omics technologies, such as proteomics, metabolomics, and peptidomics, offer powerful tools for a holistic understanding of this compound. Future research will increasingly integrate data from these different omics layers to gain a comprehensive view of this compound's involvement in biological systems mdpi.comnih.govmdpi.com. Targeted mass spectrometry approaches can enable the rapid quantification of multiple peptides, including this compound mdpi.com. Analyzing this compound levels and its interacting partners in different biological states (e.g., health vs. disease, different developmental stages) can provide insights into its function and significance. Single-cell omics approaches could further reveal the heterogeneity of this compound distribution and function at the individual cell level frontiersin.org. Integrating multi-omics data with bioinformatics tools and computational modeling can help to map this compound within biological networks and predict its roles and interactions mdpi.commdpi.comnih.gov. Challenges in integrating complex omics datasets exist, but the development of more sophisticated computational tools and machine learning techniques is addressing these mdpi.comfrontiersin.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.